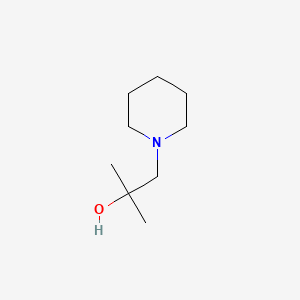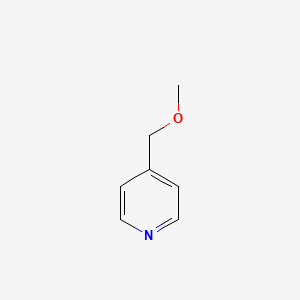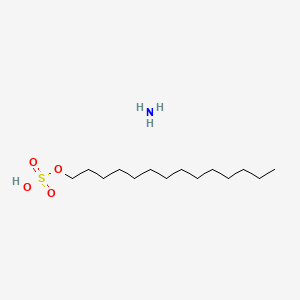
1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline (CHTIQ) is a cyclic organic compound belonging to the class of heterocyclic compounds. It is a versatile compound with a wide range of applications in the fields of medicinal and synthetic chemistry. CHTIQ is a common intermediate in the synthesis of various compounds, including drugs and pharmaceuticals.
Scientific Research Applications
Synthesis of Alkaloid Precursors
1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline: serves as a precursor for the synthesis of various alkaloids . Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are often used in medicine for their pharmacological effects.
Development of Neuroprotective Agents
This compound has been studied for its potential role in the development of neuroprotective agents . Neuroprotective agents are substances capable of preserving neuronal structure and/or function and are considered for the treatment of neurodegenerative diseases like Parkinson’s disease.
Antiproliferative Agents
It is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , which are investigated for their antiproliferative properties. Antiproliferative agents are drugs that inhibit cell growth and are used in the treatment of cancer.
Asymmetric Catalysis
Derivatives of 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline are applied in asymmetric catalysis . Asymmetric catalysis is a type of catalysis that leads to the preferential formation of one enantiomer or diastereomer over the other and is crucial for the production of chiral drugs.
Multicomponent Reactions
The compound is involved in multicomponent reactions (MCRs) for the generation of molecular diversity and complexity . MCRs are highly valued in organic synthesis for their efficiency in constructing complex molecules from simpler ones in a single reaction vessel.
Environmental Toxin Research
Research has indicated that related compounds may induce the formation of Lewy bodies, which are associated with Parkinson’s disease . This makes 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline relevant in the study of environmental toxins and their neurological impacts.
Biodegradation Research
1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline: is also studied for its biodegradation potential . Understanding the biodegradability of chemical compounds is important for assessing their environmental impact and for developing sustainable disposal methods.
Mechanism of Action
Target of Action
1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline (THIQ), is a member of the isoquinoline alkaloids, a large group of natural products . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds, including 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Pathways
It is known that thiq and its derivatives, including 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline, have a broad spectrum of action in the brain . They are implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
properties
IUPAC Name |
1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13,15-16H,1-3,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYOTQLWOQIIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342633 | |
| Record name | 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87443-64-9 | |
| Record name | 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)










